molecular formula C17H18N2O4S B2836869 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034392-59-9

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2836869
CAS No.: 2034392-59-9
M. Wt: 346.4
InChI Key: GPZLWMAVAJOXPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a benzo[b]thiophene carboxylic acid derivative with a 2,5-dioxopyrrolidin-1-yl ethoxyethyl amine. This could potentially be achieved through standard amide bond-forming reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[b]thiophene ring, an amide linkage, and a 2,5-dioxopyrrolidin-1-yl group. The exact three-dimensional structure would depend on the specific stereochemistry of the compound .


Chemical Reactions Analysis

As an amide, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. The 2,5-dioxopyrrolidin-1-yl group could potentially undergo reactions with nucleophiles .

Scientific Research Applications

Heterocyclic Synthesis and Biological Activities

Research involving benzo[b]thiophene derivatives showcases the synthesis of complex heterocyclic compounds and their potential biological activities. For instance, the synthesis of thiophenylhydrazonoacetates has been explored for creating pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, indicating the versatility of thiophene derivatives in producing a wide range of biologically relevant molecules (Mohareb et al., 2004). This suggests that similar compounds, including the one of interest, could have applications in developing new therapeutic agents or chemical probes.

Luminescence and Material Science

The exploration of carboxylate-assisted acylamide metal–organic frameworks reveals studies on materials with potential applications in luminescence and thermostability (Sun et al., 2012). The structural diversity and functional properties of these frameworks underline the significance of carboxamide derivatives in materials science, suggesting that N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide could be investigated for similar applications.

Antimicrobial and Anti-inflammatory Agents

Another area of research involves the synthesis of novel compounds for their antimicrobial and anti-inflammatory properties. For example, studies have shown that certain benzodifuranyl, triazine, and thiazolopyrimidine derivatives exhibit significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). This highlights the potential of structurally complex carboxamide derivatives in medicinal chemistry for developing new therapeutic agents.

Synthesis and Characterization of Organic Compounds

The synthesis and characterization of ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and related compounds illustrate the ongoing interest in creating and understanding novel organic molecules with potential applications ranging from pharmaceuticals to materials science (Mukhtar et al., 2012). Such research underscores the importance of advanced synthetic techniques and analytical methods in pushing the boundaries of what is chemically possible and practical.

Future Directions

The potential applications of this compound would depend on its biological activity. Compounds with similar structures have been studied for their anticonvulsant properties , so this could be a potential area of interest for future research.

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-15-5-6-16(21)19(15)8-10-23-9-7-18-17(22)14-11-12-3-1-2-4-13(12)24-14/h1-4,11H,5-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZLWMAVAJOXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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